
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H15N3Cl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Cyclobutyl Substitution: The cyclobutyl group is introduced through a substitution reaction, often involving a cyclobutyl halide.
Methylation: The pyrazole core is methylated at the nitrogen atom to introduce the methyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the amine group.
Substitution: Substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.
Reduction Products: Reduced pyrazoles and amines.
Substitution Products: Halogenated pyrazoles and other substituted derivatives.
Scientific Research Applications
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: is compared with other similar compounds, such as:
Pyrazole Derivatives: Other pyrazole derivatives with different substituents and functional groups.
Amine Compounds: Similar amine compounds with varying ring structures and substituents.
Uniqueness: The uniqueness of This compound lies in its specific combination of the cyclobutyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;/h6-7H,2-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXSFSVXUHEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


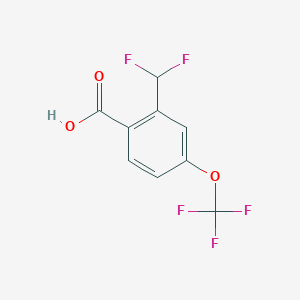
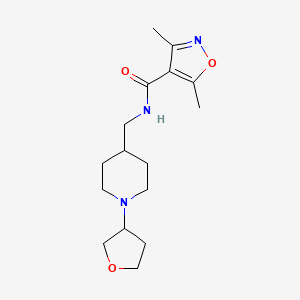
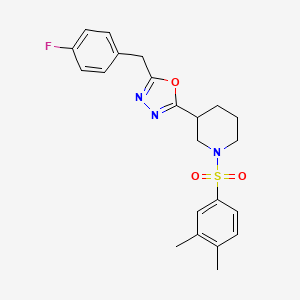
![1-[3-(4-Ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2917367.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)
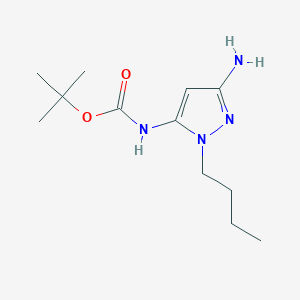
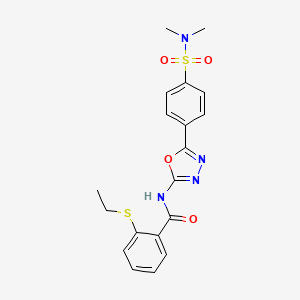
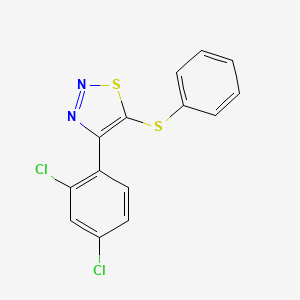
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2917375.png)
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/new.no-structure.jpg)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)
